2-Ethylhexyl epoxy tallate

Overview

Description

Molecular Structure Analysis

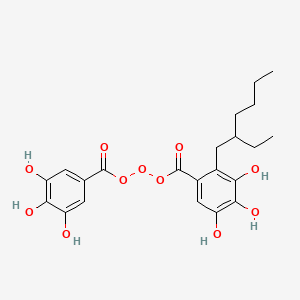

The molecular formula of 2-EHET is C22H26O11 . It has a molecular weight of 466.43524 . The molecule contains a total of 60 bonds, including 34 non-H bonds, 14 multiple bonds, 12 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 6 aromatic hydroxyls .Chemical Reactions Analysis

As an ester, 2-EHET can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

2-EHET has a boiling point of approximately 460.64°C . Its density is roughly 0.9679 , and it has a refractive index of approximately 1.4510 .Scientific Research Applications

Toughening of Epoxy Resins

- Modification with Acrylate-based Liquid Rubbers : 2-Ethylhexyl acrylate, a component similar to 2-Ethylhexyl epoxy tallate, has been used to modify epoxy resins, enhancing their impact and adhesive properties. Carboxyl and epoxy randomized poly(2-ethylhexyl acrylate) liquid rubbers improved the properties of toughened epoxy resins, offering better lap shear strength and impact resistance (Ratna & Banthia, 2000) (Kar, Gupta, & Banthia, 2002).

Impact and Adhesive Properties

- Epoxy-Poly(2-ethylhexyl Acrylate) Networks : The synthesis of full and semi-interpenetrating polymer networks of Poly(2-ethylhexyl acrylate) and epoxy resin exhibited enhanced tensile strength, modulus, and thermal stability. These materials displayed improved toughness due to the presence of phase-separated rubber domains (Das & Chakraborty, 1995).

Adhesive and Mechanical Enhancement

- Modification with Liquid Rubber : Modification of epoxy resins with carboxyl-terminated poly(2-ethylhexyl acrylate) liquid rubber significantly improved adhesive and mechanical properties. This modification resulted in a two-phase microstructure, contributing to enhanced performance (Ratna & Banthia, 2000).

Modification for Epoxy Resin

- Amine-Randomized Poly(2-ethylhexyl Acrylate) : Liquid rubber modified epoxy resins showed improved adhesive and impact properties. The amine-randomized version of the material, in particular, offered optimal properties at specific concentrations, underlining the importance of formulation adjustments (Kar & Banthia, 2003).

Enhancing Epoxy Resin Performance

- Use of Acrylate-Based Liquid Rubbers : A combination of carboxyl-randomized and epoxy-randomized poly(2-ethylhexyl acrylate) enhanced the thermal and impact properties of epoxy resins. These findings highlight the potential of specific liquid rubbers as toughening agents and adhesive property modifiers for epoxy resins (Kar & Banthia, 2004).

Innovative Applications in Epoxy Resins

- Epoxy Functionalized and Chain Extended Poly-(2-ethylhexylacrylate) : These materials were used to enhance the flexibility and impact strength of epoxy resins. Their incorporation as modifiers in epoxy matrices suggested a significant advancement in the formulation of high-performance epoxy resins (Kar & Banthia, 2003).

Safety and Hazards

2-EHET is mildly toxic by ingestion . It is a combustible liquid, and when heated to decomposition, it emits acrid smoke and irritating fumes . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact with skin or eyes, wash off with soap and plenty of water .

properties

IUPAC Name |

(3,4,5-trihydroxybenzoyl)oxy 2-(2-ethylhexyl)-3,4,5-trihydroxybenzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-3-5-6-11(4-2)7-13-14(10-17(25)20(28)18(13)26)22(30)32-33-31-21(29)12-8-15(23)19(27)16(24)9-12/h8-11,23-28H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUNBNDLDHMVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(C(=C(C=C1C(=O)OOOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyl epoxy tallate is a pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

450 °F (USCG, 1999) | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.002 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

61789-01-3 | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)